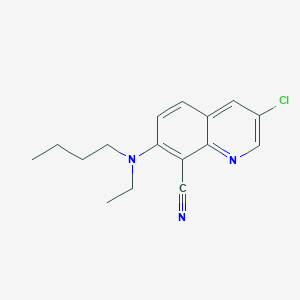
3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenyl-3-methylquinoline with an oxidizing agent to introduce the keto group at the 4-position. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or carboxyl groups, while reduction may produce hydroxyquinolines .
科学的研究の応用
3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: It is explored for its potential use in developing new antibiotics and antiviral drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved include the binding of the compound to the active site of the enzymes, thereby blocking their activity .
類似化合物との比較
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A structurally related compound with potential antiviral and antimalarial activities.
Uniqueness
3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
90033-93-5 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
3-methyl-4-oxo-2-phenyl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-15(11-5-3-2-4-6-11)18-14-8-7-12(17(20)21)9-13(14)16(10)19/h2-9H,1H3,(H,18,19)(H,20,21) |
InChIキー |
JOMPOWUTVYOOCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


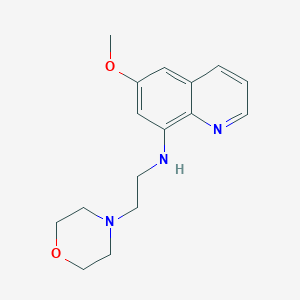




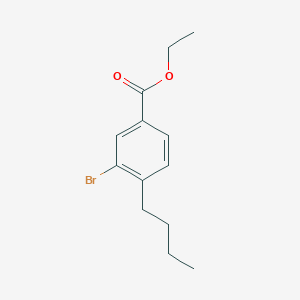


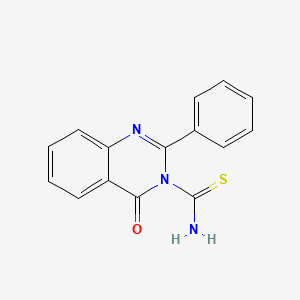


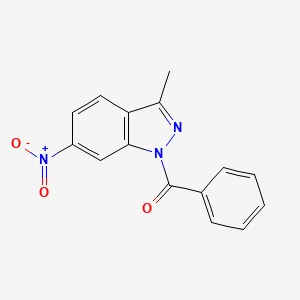
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
